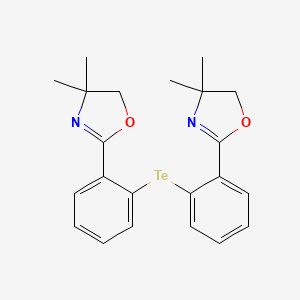![molecular formula C22H26O4 B12891933 2-[4-(Benzyloxy)butyl]-4,6-dimethoxy-3-methyl-1-benzofuran CAS No. 831171-02-9](/img/structure/B12891933.png)
2-[4-(Benzyloxy)butyl]-4,6-dimethoxy-3-methyl-1-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Benzyloxy)butyl)-4,6-dimethoxy-3-methylbenzofuran is an organic compound with a complex structure that includes a benzofuran core substituted with benzyloxy, butyl, dimethoxy, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)butyl)-4,6-dimethoxy-3-methylbenzofuran typically involves multiple steps, starting from readily available starting materials. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of boronic esters as protective groups during the synthesis . The process may also involve the recovery and recycling of reagents to reduce costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(Benzyloxy)butyl)-4,6-dimethoxy-3-methylbenzofuran can undergo various types of chemical reactions, including:
Oxidation: The benzylic position is particularly reactive and can be oxidized to form benzoic acids.
Reduction: Reduction reactions can be used to modify the functional groups on the benzofuran core.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, palladium catalysts for coupling reactions, and N-bromosuccinimide (NBS) for bromination .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position typically yields benzoic acids, while substitution reactions can introduce a variety of functional groups onto the benzofuran ring .
Wissenschaftliche Forschungsanwendungen
2-(4-(Benzyloxy)butyl)-4,6-dimethoxy-3-methylbenzofuran has several applications in scientific research:
Wirkmechanismus
The mechanism by which 2-(4-(Benzyloxy)butyl)-4,6-dimethoxy-3-methylbenzofuran exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or proteins, affecting their activity and function . The exact mechanism can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzofuran derivatives with different substituents, such as 3-formylphenylboronic acid and 4-formylphenylboronic acid .
Uniqueness
What sets 2-(4-(Benzyloxy)butyl)-4,6-dimethoxy-3-methylbenzofuran apart is its unique combination of substituents, which confer specific chemical and biological properties. This makes it particularly valuable for certain applications in research and industry.
Eigenschaften
CAS-Nummer |
831171-02-9 |
|---|---|
Molekularformel |
C22H26O4 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
4,6-dimethoxy-3-methyl-2-(4-phenylmethoxybutyl)-1-benzofuran |
InChI |
InChI=1S/C22H26O4/c1-16-19(11-7-8-12-25-15-17-9-5-4-6-10-17)26-21-14-18(23-2)13-20(24-3)22(16)21/h4-6,9-10,13-14H,7-8,11-12,15H2,1-3H3 |
InChI-Schlüssel |
UNKLREVLTGJCMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC2=C1C(=CC(=C2)OC)OC)CCCCOCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


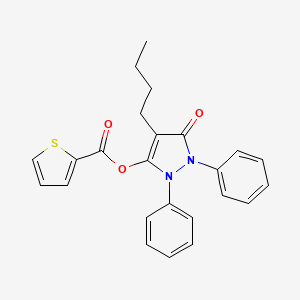
![4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12891854.png)
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methoxybenzamide](/img/structure/B12891861.png)
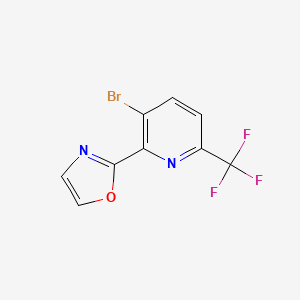
![2-[5-(Dimethylamino)-3,4-dihydro-2H-pyrrol-3-yl]-1-benzofuran-5-ol](/img/structure/B12891873.png)
![2-(Bromomethyl)-7-cyanobenzo[d]oxazole](/img/structure/B12891875.png)
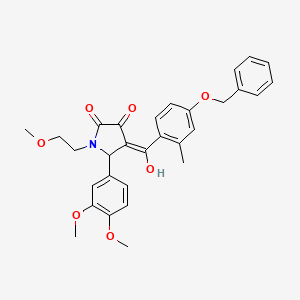
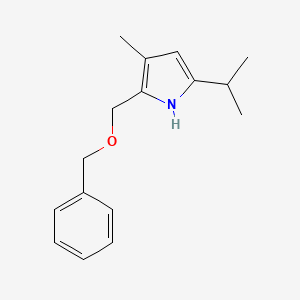

![N,N-Diethyl-2-{[1-(2-fluorophenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine](/img/structure/B12891901.png)

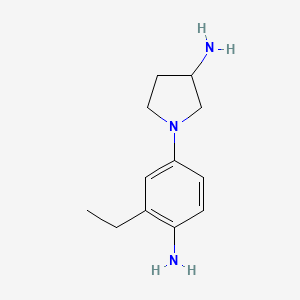
![N-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioyl)benzamide](/img/structure/B12891925.png)
